molecular formula C9H17NO B8011827 1-tert-Butyl-piperidin-3-one

1-tert-Butyl-piperidin-3-one

Cat. No.: B8011827
M. Wt: 155.24 g/mol
InChI Key: ZOKNFFFUUAYYSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butylpiperidin-3-one is a chemical compound with the CAS Number: 59554-84-6 . It is a hydrochloride salt with a molecular weight of 191.7 . It is typically stored at 4 degrees Celsius and is available in powder form .


Synthesis Analysis

While specific synthesis methods for 1-Tert-butylpiperidin-3-one were not found, it’s important to note that piperidine derivatives are widely used in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Molecular Structure Analysis

The InChI code for 1-Tert-butylpiperidin-3-one is 1S/C9H17NO.ClH/c1-9(2,3)10-6-4-5-8(11)7-10;/h4-7H2,1-3H3;1H . This indicates the presence of a piperidin-3-one group with a tert-butyl substituent.


Physical and Chemical Properties Analysis

1-Tert-butylpiperidin-3-one is a hydrochloride salt that is typically stored at 4 degrees Celsius . It is available in powder form .

Scientific Research Applications

  • Chemical and Enzymatic Resolution : A study demonstrates the chemical and enzymatic resolution of N-(tert-Butoxycarbonyl)-3-hydroxymethylpiperidine, a derivative of 1-Tert-butylpiperidin-3-one. This process involves fractional crystallization, hydrolysis, and acylation, using lipase from Pseudomonas cepacia for stereospecific resolution (Goswami et al., 2001).

  • NMR Tag for High-Molecular-Weight Systems : O-tert-Butyltyrosine (Tby), a related compound, has been explored for its utility as an NMR tag in protein research, providing insights into protein structures and interactions (Chen et al., 2015).

  • Anticancer and Antimicrobial Metallopharmaceutical Agents : Palladium, gold, and silver N-heterocyclic carbene complexes, including derivatives of 1-benzyl-3-tert-butylimidazol-2-ylidene, have shown potential as anticancer and antimicrobial agents. The palladium complexes displayed potent anticancer activity, while the gold and silver complexes exhibited significant antimicrobial properties (Ray et al., 2007).

  • Metabolic Engineering for 1-Butanol Production : Research into cyanobacteria metabolic engineering for 1-butanol production from CO2 has been conducted, demonstrating the feasibility of using engineered biochemical pathways for sustainable chemical synthesis (Lan & Liao, 2011).

  • Palladium-Catalyzed β-Selective C(sp3)-H Arylation : The study of palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-Piperidines, which are closely related to 1-Tert-butylpiperidin-3-one, has been explored for the synthesis of pharmaceutical compounds (Millet & Baudoin, 2015).

  • Versatile Intermediates for Asymmetric Synthesis of Amines : N-tert-Butanesulfinyl imines, derivatives of tert-butyl compounds, have been identified as versatile intermediates in the asymmetric synthesis of amines, highlighting their importance in synthetic organic chemistry (Ellman, Owens, & Tang, 2002).

Safety and Hazards

The safety information for 1-Tert-butylpiperidin-3-one includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

While specific future directions for 1-Tert-butylpiperidin-3-one were not found, it’s worth noting that peptide drug development, which often involves piperidine derivatives, has made great progress in the last decade . This progress has led to an unprecedented number of marketing approvals and a robust pipeline that should deliver numerous approvals in the future .

Properties

IUPAC Name

1-tert-butylpiperidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-9(2,3)10-6-4-5-8(11)7-10/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKNFFFUUAYYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-tert-Butyl-piperidin-3-one
Reactant of Route 2
1-tert-Butyl-piperidin-3-one
Reactant of Route 3
1-tert-Butyl-piperidin-3-one
Reactant of Route 4
1-tert-Butyl-piperidin-3-one
Reactant of Route 5
1-tert-Butyl-piperidin-3-one
Reactant of Route 6
1-tert-Butyl-piperidin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.